molecular formula C11H19NSi B080145 (Methylbenzylamino)trimethylsilane CAS No. 14884-70-9

(Methylbenzylamino)trimethylsilane

Cat. No. B080145
CAS RN: 14884-70-9
M. Wt: 193.36 g/mol
InChI Key: RLBKKXDJGJYLBC-UHFFFAOYSA-N
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Description

(Methylbenzylamino)trimethylsilane, also known as MBATMS, is a chemical compound that belongs to the class of organosilicon compounds. It is a colorless liquid that is primarily used as a reagent in organic synthesis. The unique properties of MBATMS make it an essential component in the production of various organic compounds.

Mechanism Of Action

The mechanism of action of (Methylbenzylamino)trimethylsilane involves the reaction between the trimethylsilyl group and the nitrogen atom of the benzylamine moiety. This reaction produces a silane intermediate that can be used in various organic reactions. The silane intermediate produced by (Methylbenzylamino)trimethylsilane is highly reactive and can be used in various organic reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (Methylbenzylamino)trimethylsilane. However, studies have shown that (Methylbenzylamino)trimethylsilane is relatively non-toxic and does not cause significant adverse effects. It is not known to have any significant effects on the human body or the environment.

Advantages And Limitations For Lab Experiments

(Methylbenzylamino)trimethylsilane has several advantages as a reagent in organic synthesis. It is a highly reactive compound that can be used in various organic reactions. It is also relatively easy to handle and store. However, it has some limitations, including its high cost and limited availability. (Methylbenzylamino)trimethylsilane is also highly reactive and requires careful handling to avoid accidents.

Future Directions

There are several future directions for research on (Methylbenzylamino)trimethylsilane. One area of research is the development of new methods for the synthesis of (Methylbenzylamino)trimethylsilane. Another area of research is the development of new applications for (Methylbenzylamino)trimethylsilane in organic synthesis. Researchers can also investigate the potential of (Methylbenzylamino)trimethylsilane in the production of new materials, such as polymers and resins. Further studies can also be conducted to determine the long-term effects of (Methylbenzylamino)trimethylsilane on the environment and human health.
Conclusion:
In conclusion, (Methylbenzylamino)trimethylsilane is a unique chemical compound that has several applications in organic synthesis. It is a highly reactive compound that can be used in various organic reactions. (Methylbenzylamino)trimethylsilane has several advantages as a reagent in organic synthesis, including its high reactivity and ease of handling. However, it also has some limitations, including its high cost and limited availability. Further research is needed to explore the potential of (Methylbenzylamino)trimethylsilane in various fields, including organic synthesis, material science, and environmental science.

Scientific Research Applications

(Methylbenzylamino)trimethylsilane has been widely used as a reagent in organic synthesis. It is commonly used as a source of benzylamine in the production of various organic compounds. (Methylbenzylamino)trimethylsilane has been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It has also been used in the preparation of polymers, resins, and coatings.

properties

CAS RN

14884-70-9

Product Name

(Methylbenzylamino)trimethylsilane

Molecular Formula

C11H19NSi

Molecular Weight

193.36 g/mol

IUPAC Name

N-methyl-1-phenyl-N-trimethylsilylmethanamine

InChI

InChI=1S/C11H19NSi/c1-12(13(2,3)4)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3

InChI Key

RLBKKXDJGJYLBC-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)[Si](C)(C)C

Canonical SMILES

CN(CC1=CC=CC=C1)[Si](C)(C)C

Other CAS RN

14884-70-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

Step 1—To a stirring solution of N-methylbenzylamine (100 ml, 93.9 g, 0.77 mol) in diethyl ether (500 ml) cooled at −78° C. was added n-butyl lithium (2.4 M in hexanes, 355 ml, 0.85 mol) keeping the temperature below −60° C. The resulting slurry was stirred for 1 hour then chlorotrimethylsilane (118 ml, 0.93 mol) was added while keeping the temperature below −70° C. The reaction was allowed to warm to room temperature overnight then filtered to remove the precipitated white solid. The filtrates were concentrated in vacuo then distilled under high-vacuum to yield the N-trimethylsilyl-N-methylbenzylamine (102 g, 94%) as a colorless liquid: b.p. 54° C./0.5 mmHg; 1H NMR (CDCl3) 0.19 (s, 9H), 2.37 (s, 3H), 3.90 (2, 2H) 7.22-7.39 (m, 5H)
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
355 mL
Type
reactant
Reaction Step Two
Quantity
118 mL
Type
reactant
Reaction Step Three

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